N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide is a synthetic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring and various aromatic substituents, which contribute to its potential biological activity. The compound has garnered interest in medicinal chemistry due to its structural features that may influence its pharmacological properties.
This compound is available from various chemical suppliers, including ChemDiv, which provides it as a screening compound for research purposes. The molecular formula for N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide is C22H27ClN2O2, indicating a complex structure with multiple functional groups that may interact with biological targets .
N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide can be classified as an organic compound and more specifically as an acetamide derivative. Its classification within medicinal chemistry suggests potential applications in drug development, particularly in areas related to analgesics or central nervous system agents.
The synthesis of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide typically involves multi-step organic reactions. The following outlines a general approach:
The synthesis requires careful control of reaction conditions such as temperature and pH, as well as purification steps like recrystallization or chromatography to isolate the desired product in high purity.
The molecular structure of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide features:
The compound's SMILES notation is Cc(cccc1)c1OCC(NCC(c(cc1)ccc1Cl)N1CCCCC1)=O, and its InChI key allows for easy identification in chemical databases .
N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide can participate in various chemical reactions:
These reactions are typically conducted under controlled laboratory conditions using appropriate solvents and catalysts to optimize yields and selectivity.
Quantitative structure-activity relationship (QSAR) models may provide insights into how structural variations affect biological activity, although specific data for this compound would require empirical studies.
N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide is likely to exhibit:
The compound's stability under various conditions (e.g., light, heat, moisture) is essential for storage and handling. It should be analyzed for:
N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide has potential applications in:
CAS No.: 490-10-8
CAS No.: 1254-35-9
CAS No.: 75-04-7
CAS No.:
CAS No.: 2128735-28-2